molecular formula C19H22N6O2 B2467115 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396814-17-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2467115
CAS No.: 1396814-17-7
M. Wt: 366.425
InChI Key: LXWHSDRNRPCFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a structurally complex small molecule characterized by three key moieties:

  • A 1H-benzo[d]imidazole core, known for its role in modulating enzyme activity (e.g., kinase inhibition).
  • A piperidine-3-carboxamide linker, which enhances solubility and influences conformational flexibility.
  • A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, a nitrogen-rich heterocycle that may contribute to redox or hydrogen-bonding interactions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-24-18(26)9-8-17(23-24)25-10-4-5-13(12-25)19(27)20-11-16-21-14-6-2-3-7-15(14)22-16/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,20,27)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHSDRNRPCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzimidazole moiety, known for its biological activity.
  • A piperidine ring, which contributes to its pharmacological properties.
  • A pyridazinone structure, which may enhance its interaction with biological targets.

Structural Formula

N 1H benzo d imidazol 2 yl methyl 1 1 methyl 6 oxo 1 6 dihydropyridazin 3 yl piperidine 3 carboxamide\text{N 1H benzo d imidazol 2 yl methyl 1 1 methyl 6 oxo 1 6 dihydropyridazin 3 yl piperidine 3 carboxamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, compounds featuring the benzimidazole structure have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Compounds similar to N-(benzo[d]imidazol) demonstrated IC50 values ranging from 7.82 to 21.48 μM against different cancer types, indicating potent activity .
  • Cell Cycle Arrest and Apoptosis : Mechanistic studies revealed that certain derivatives can induce cell cycle arrest and apoptosis in liver cancer cells (HepG2), characterized by the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .
  • Kinase Inhibition : The compound exhibits inhibitory effects on key kinases involved in cancer progression, including EGFR and mTOR, suggesting a multi-targeted approach in cancer therapy .

Antimicrobial Activity

Emerging research indicates that benzimidazole derivatives also possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, although specific data on N-(benzo[d]imidazol) is still limited .

Case Studies and Experimental Results

A selection of relevant studies is summarized below:

StudyFindings
Induction of apoptosis in HepG2 cells; significant inhibition of kinases (EGFR, mTOR).
Strong binding affinity to DNA; potential as anticancer agents through topoisomerase I inhibition.
Demonstrated selective cytotoxicity against cancer cell lines; structure activity relationship (SAR) analysis supports further development.

Synthesis and Evaluation

The synthesis of N-(benzo[d]imidazol) involves methods that ensure high yields and purity. Recent advancements in synthetic methodologies have streamlined the production process, allowing for more efficient evaluation of biological activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. Various methods have been reported for the synthesis of related compounds, emphasizing the formation of C–N bonds and the use of aromatic aldehydes and amines as starting materials. For example, one study highlighted a versatile approach to synthesize benzimidazole derivatives using o-phenylenediamine and aromatic aldehydes under mild conditions .

Table 1: Summary of Synthesis Methods

MethodKey ReagentsConditionsYield
Method Ao-phenylenediamine, aldehydeMild conditionsHigh
Method BBenzimidazole derivativesVarious solventsModerate

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives containing benzimidazole structures often display significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Anticancer Properties

Compounds with similar structural motifs have been evaluated for anticancer activity. For instance, studies have demonstrated that certain benzimidazole derivatives inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The mechanism often involves the induction of apoptosis in cancer cells.

Antitubercular Activity

Another area of interest is the antitubercular activity against Mycobacterium tuberculosis. Some derivatives have shown promising results in inhibiting vital mycobacterial enzymes, suggesting potential for developing new treatments for tuberculosis .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

Case Study 1: Antimicrobial Evaluation

A series of synthesized benzimidazole derivatives were tested for antimicrobial activity against standard bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to control drugs .

Case Study 2: Anticancer Screening

In a study focused on anticancer properties, a derivative was evaluated against various cancer cell lines. The findings revealed that it induced apoptosis effectively at low concentrations, making it a candidate for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining benzimidazole and dihydropyridazine motifs. Below is a comparative analysis with structurally related derivatives:

Feature Target Compound N-(Benzimidazol-2-yl)pyrazole-3-carboxamides
Core Structure Piperidine-3-carboxamide linked to benzimidazole Pyrazole-3-carboxamide directly bonded to benzimidazole
Substituent 1-Methyl-6-oxo-dihydropyridazine Aryl or alkyl groups (e.g., 2-arylethyl-2-oxo substituents)
Synthetic Route Likely involves coupling of piperidine-carboxylic acid with benzimidazole derivatives (hypothetical, based on analogs) EDCI/HOBt-mediated coupling of pyrazole-3-carboxylic acids with benzimidazoles
Physicochemical Properties Higher polarity due to dihydropyridazine’s ketone and NH groups (predicted) Variable logP based on aryl/alkyl substituents (e.g., logP = 2.1–3.5)
Biological Relevance Potential kinase or protease inhibition (inferred from benzimidazole-dihydropyridazine synergy) Demonstrated activity as kinase inhibitors (IC₅₀ = 0.2–5 µM)

Key Insights:

  • Electrophilic Character: The dihydropyridazine’s ketone group enhances electrophilicity, which could facilitate covalent binding to cysteine residues in enzymes, unlike non-covalent aryl-substituted analogs.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the dihydropyridazine moiety, whereas pyrazole-based derivatives are synthesized via straightforward carboxamide coupling .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including coupling of benzimidazole and pyridazine moieties under reflux conditions. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .
  • Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
  • Structural confirmation using 1^1H/13^{13}C NMR and high-resolution mass spectrometry .

Q. What characterization techniques are critical for validating its structure?

Essential methods include:

  • NMR spectroscopy : Assigns proton and carbon environments, confirming functional groups (e.g., piperidine carboxamide, benzimidazole) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content) .

Q. How is initial biological activity assessed for this compound?

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition studies (IC₅₀) targeting pathways like inflammation .
  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors/enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratios) to identify optimal conditions .
  • Flow chemistry : Enhances reproducibility and safety for exothermic steps (e.g., coupling reactions) .
  • Catalyst screening : Transition metals or organocatalysts to improve regioselectivity in heterocycle formation .

Q. What structural modifications enhance target selectivity or potency?

  • SAR studies : Modifying substituents on the pyridazine or benzimidazole rings alters bioactivity. For example:
  • Electron-withdrawing groups (e.g., -Cl) on pyridazine improve enzyme inhibition .
  • Methylation of the benzimidazole nitrogen enhances metabolic stability .
    • Analog synthesis : Replace pyridazine with pyrimidine or introduce fluorine atoms to modulate lipophilicity .

Q. What mechanistic insights exist for its pharmacological effects?

  • Pathway modulation : Inhibits kinases (e.g., MAPK) or pro-inflammatory cytokines (e.g., TNF-α), validated via Western blotting or ELISA .
  • Cellular assays : Apoptosis induction measured by flow cytometry (Annexin V/PI staining) in cancer models .

Q. How do stability and solubility impact formulation strategies?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures for storage guidelines .
  • Solubility screening : Use of co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility .

Q. What advanced techniques resolve structural ambiguities or polymorphism?

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., piperidine-carboxamide orientation) .
  • Computational modeling : DFT calculations predict electronic properties and binding poses with targets .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields or bioactivity be addressed?

  • Reproducibility checks : Compare solvent purity, reaction time, and catalyst batches across studies .
  • Meta-analysis : Pool data from multiple sources to identify trends (e.g., higher yields in DMF vs. acetonitrile) .
  • Orthogonal validation : Confirm bioactivity using both cell-based and cell-free assays to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.